molecular formula C28H27ClFN3O4S B3014638 3-(2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide CAS No. 422289-04-1

3-(2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide

Cat. No.: B3014638
CAS No.: 422289-04-1
M. Wt: 556.05
InChI Key: VPEBXJLXUQTTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a useful research compound. Its molecular formula is C28H27ClFN3O4S and its molecular weight is 556.05. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives, including compounds closely related to the one , have demonstrated significant antitumor activity. A study highlighted that certain quinazolinone analogues exhibit broad-spectrum antitumor effects, with potency surpassing that of the positive control, 5-FU, against various cancer cell lines including CNS, renal, breast, and leukemia cell lines. Molecular docking studies further revealed their potential mechanism of action by inhibiting growth through the ATP binding site of key enzymes like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).

Antibacterial Activity

Another research avenue for quinazolinone derivatives is their antibacterial properties. A study synthesized novel triazoles with a quinazolinone moiety and evaluated their antibacterial activity against various bacterial strains including S. aureus and E. coli. The structural integrity of these compounds was confirmed through spectral analysis (Singh et al., 2010).

Anticonvulsant and Antimicrobial Activities

Quinazolinone derivatives have also been examined for their anticonvulsant and antimicrobial activities. A series of derivatives were synthesized and tested against various bacteria and fungi. Certain compounds within this series exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some of these compounds showed potent anticonvulsant activity, as evaluated by maximal electroshock convulsion methods (Rajasekaran et al., 2013).

QSAR Studies and Anticancer Evaluation

Further research into quinazolinone derivatives includes QSAR studies and evaluation of anticancer properties. A series of thiazolidin-4-ones clubbed with quinazolinone were synthesized and screened for antimicrobial and anticancer potentials. One particular compound was identified as a highly potent antimicrobial agent, while another exhibited significant anticancer activity, more potent than the standard drug 5-fluorouracil against human colon cancer cell lines (Deep et al., 2013).

Potential Dual Inhibitors for Alzheimer's Disease

Quinazolinone derivatives have also been studied for their potential in treating Alzheimer's disease. A study reported the synthesis of novel quinazolinone derivatives assessed as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). These compounds showed promising activity, suggesting their potential as lead compounds for drug discovery against Alzheimer's disease (Zarei et al., 2021).

Properties

IUPAC Name

3-[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClFN3O4S/c1-36-24-10-7-18(15-25(24)37-2)11-13-31-26(34)12-14-33-27(35)21-5-3-4-6-23(21)32-28(33)38-17-19-8-9-20(30)16-22(19)29/h3-10,15-16H,11-14,17H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEBXJLXUQTTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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